Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate

Description

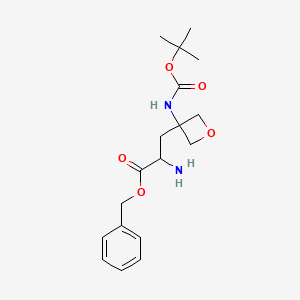

Benzyl (2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)ethyl)carbamate is a specialized carbamate derivative featuring a benzyl-protected carbamate group linked via an ethyl chain to an oxetane ring. The oxetane moiety is substituted with a tert-butoxycarbonyl (Boc)-protected amino group, which enhances stability during synthetic processes . This compound is likely employed as an intermediate in pharmaceutical synthesis, particularly for introducing protected amine functionalities or rigid oxetane scaffolds into drug candidates .

Properties

Molecular Formula |

C18H26N2O5 |

|---|---|

Molecular Weight |

350.4 g/mol |

IUPAC Name |

benzyl 2-amino-3-[3-[(2-methylpropan-2-yl)oxycarbonylamino]oxetan-3-yl]propanoate |

InChI |

InChI=1S/C18H26N2O5/c1-17(2,3)25-16(22)20-18(11-23-12-18)9-14(19)15(21)24-10-13-7-5-4-6-8-13/h4-8,14H,9-12,19H2,1-3H3,(H,20,22) |

InChI Key |

WWHGALQZELDPGF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(COC1)CC(C(=O)OCC2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane typically involves multi-step organic reactions. One possible route includes:

Protection of Amino Groups: The starting material, which contains free amino groups, is first protected using Boc (tert-butoxycarbonyl) and Cbz (carbobenzyloxy) protecting groups.

Formation of Oxetane Ring: The protected intermediate undergoes cyclization to form the oxetane ring. This step may involve the use of strong bases or other cyclizing agents.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and large-scale purification processes.

Chemical Reactions Analysis

Types of Reactions

3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane can undergo various chemical reactions, including:

Deprotection Reactions: Removal of Boc and Cbz protecting groups under acidic or hydrogenation conditions.

Substitution Reactions: The oxetane ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound may undergo oxidation or reduction reactions depending on the functional groups present.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) for Boc removal, and palladium on carbon (Pd/C) with hydrogen for Cbz removal.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted oxetanes.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the development of biologically active compounds.

Medicine: Investigated for its role in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialized materials with unique properties.

Mechanism of Action

The mechanism of action for compounds like 3-(Boc-amino)-3-(cbz-aminoethyl)-oxetane depends on their specific applications. In drug development, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The oxetane ring can influence the compound’s stability and reactivity, affecting its overall biological activity.

Comparison with Similar Compounds

Structural Comparison with Analogous Benzyl Carbamate Derivatives

The target compound shares structural motifs with several benzyl carbamate derivatives documented in the evidence. Key comparisons include:

Table 1. Structural Comparison of Selected Benzyl Carbamate Derivatives

*Hypothetical values based on structural analogs.

Key Differences :

- Linker and Functional Groups : The target compound uses an ethyl carbamate linker, whereas analogs like employ acetate esters. Esters are more prone to hydrolysis than carbamates, affecting stability .

- Aromaticity : The phenyl-rich structure in increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Comparative Physicochemical Properties and Bioactivity

Table 2. Physicochemical Properties and Bioactivity

*LogP values estimated using fragment-based methods.

Notable Findings:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.